molecular formula C9H9F4N B12842288 (R)-2,2,2-Trifluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine

(R)-2,2,2-Trifluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine

Cat. No.: B12842288
M. Wt: 207.17 g/mol
InChI Key: NKFSQFMNZJWNIG-MRVPVSSYSA-N
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Description

®-2,2,2-Trifluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine is a chiral amine compound characterized by the presence of trifluoromethyl and fluoro-methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2,2,2-Trifluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoro-4-methylbenzaldehyde and trifluoroacetaldehyde.

    Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between the starting materials.

    Reduction: The intermediate is then subjected to reduction using a suitable reducing agent, such as sodium borohydride or lithium aluminum hydride, to yield the desired amine compound.

    Chiral Resolution: The final step involves chiral resolution to obtain the ®-enantiomer of the compound. This can be achieved using chiral chromatography or other resolution techniques.

Industrial Production Methods

Industrial production of ®-2,2,2-Trifluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Industrial methods may also incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-2,2,2-Trifluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or oximes using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into secondary or tertiary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products Formed

    Oxidation: Imines, oximes, and nitriles.

    Reduction: Secondary and tertiary amines.

    Substitution: Alkylated or acylated derivatives of the original compound.

Scientific Research Applications

®-2,2,2-Trifluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of ®-2,2,2-Trifluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s trifluoromethyl and fluoro-methylphenyl groups contribute to its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (S)-2,2,2-Trifluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine: The enantiomer of the compound with similar chemical properties but different biological activity.

    1-(3-Fluoro-4-methylphenyl)ethan-1-amine: A structurally related compound lacking the trifluoromethyl group.

    2,2,2-Trifluoro-1-(4-methylphenyl)ethan-1-amine: A compound with a similar trifluoromethyl group but different substitution pattern on the phenyl ring.

Uniqueness

®-2,2,2-Trifluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine is unique due to its specific combination of trifluoromethyl and fluoro-methylphenyl groups, which impart distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C9H9F4N

Molecular Weight

207.17 g/mol

IUPAC Name

(1R)-2,2,2-trifluoro-1-(3-fluoro-4-methylphenyl)ethanamine

InChI

InChI=1S/C9H9F4N/c1-5-2-3-6(4-7(5)10)8(14)9(11,12)13/h2-4,8H,14H2,1H3/t8-/m1/s1

InChI Key

NKFSQFMNZJWNIG-MRVPVSSYSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)[C@H](C(F)(F)F)N)F

Canonical SMILES

CC1=C(C=C(C=C1)C(C(F)(F)F)N)F

Origin of Product

United States

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